

5-(Bromomethyl)-2,1,3-benzothiadiazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-(Bromomethyl)-2,1,3-benzothiadiazole

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A Comprehensive Technical Overview of **5-(Bromomethyl)-2,1,3-benzothiadiazole** (CAS Number: 65858-50-6) for Advanced Research Applications

This technical guide provides an in-depth overview of **5-(Bromomethyl)-2,1,3-benzothiadiazole**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, particularly in the realm of fluorescent labeling and cellular imaging.

Core Compound Properties

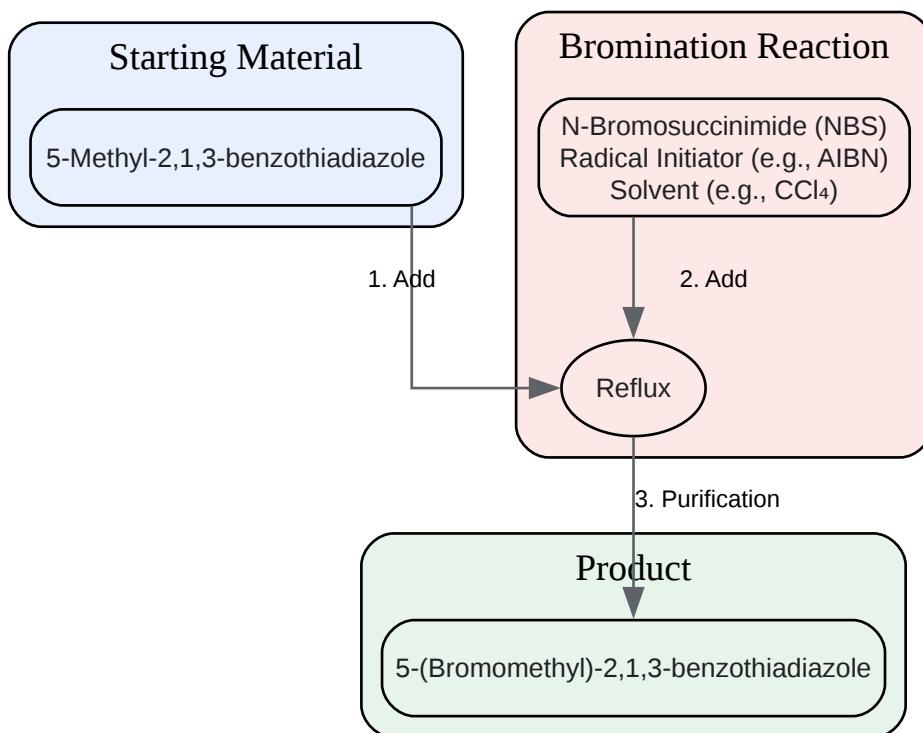
5-(Bromomethyl)-2,1,3-benzothiadiazole, identified by the CAS number 65858-50-6, is a solid, crystalline compound.^{[1][2][3][4]} Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	65858-50-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₅ BrN ₂ S	[1] [3] [4] [5]
Molecular Weight	229.10 g/mol	[1]
Melting Point	91 °C	[5]
Boiling Point	299.3 °C at 760 mmHg	[5]
Flash Point	134.8 °C	[5]
Appearance	Solid	

Synthesis Protocol

While a specific, detailed, peer-reviewed synthesis protocol for **5-(bromomethyl)-2,1,3-benzothiadiazole** is not readily available in the searched literature, a general synthetic approach can be inferred from the synthesis of related brominated benzothiadiazole derivatives. A plausible method involves the bromination of a suitable precursor, such as 5-methyl-2,1,3-benzothiadiazole.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis of **5-(Bromomethyl)-2,1,3-benzothiadiazole**.

Detailed Methodology (Hypothetical):

- Dissolution: Dissolve 5-methyl-2,1,3-benzothiadiazole in a suitable solvent such as carbon tetrachloride (CCl_4) in a round-bottom flask.
- Addition of Reagents: Add N-Bromosuccinimide (NBS) and a radical initiator, for example, azobisisobutyronitrile (AIBN), to the solution.
- Reaction: Reflux the mixture under inert atmosphere with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **5-(bromomethyl)-2,1,3-benzothiadiazole**.

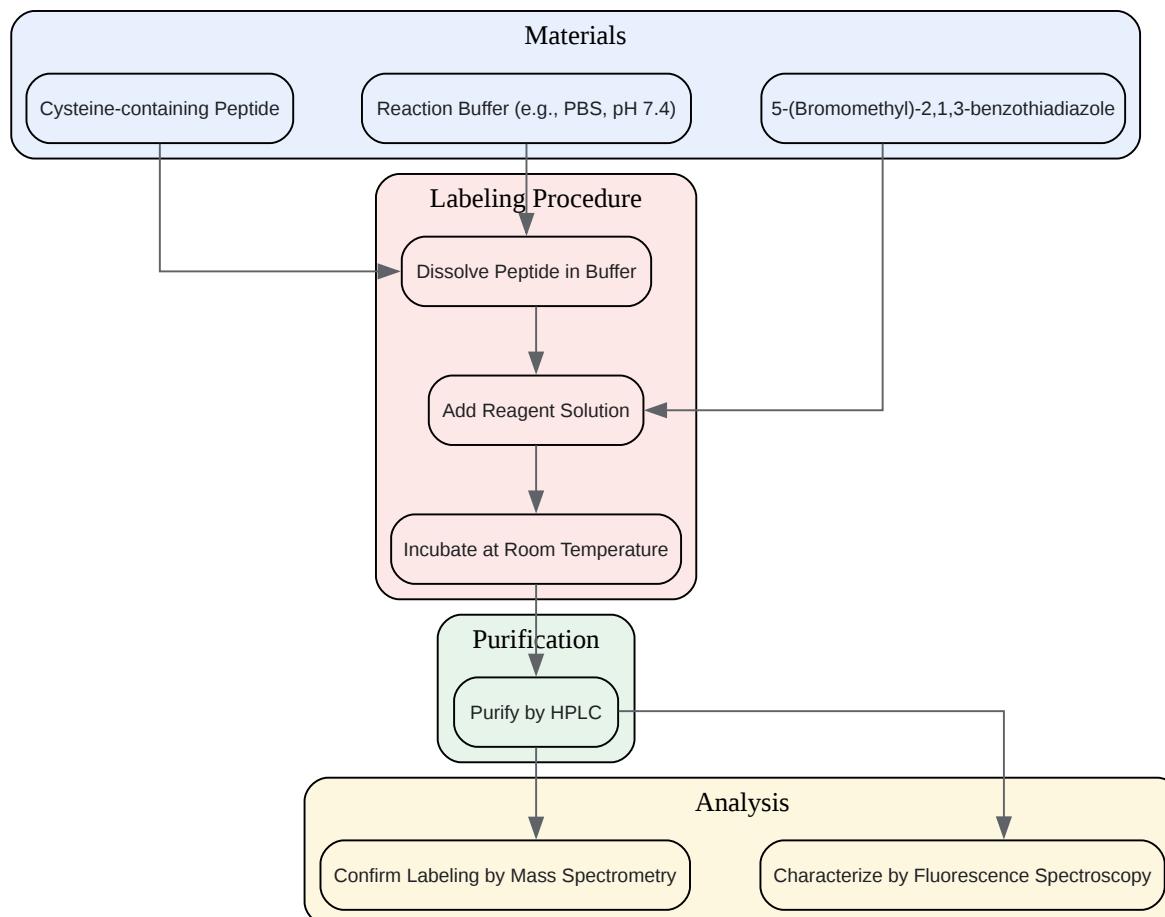
Applications in Research and Drug Development

The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and photophysical properties.^{[6][7]} **5-(Bromomethyl)-2,1,3-benzothiadiazole**, with its reactive bromomethyl group, is a valuable building block for introducing the BTD fluorophore into other molecules.^[5]

Fluorescent Labeling of Biomolecules

The primary application of **5-(bromomethyl)-2,1,3-benzothiadiazole** is as a fluorescent labeling reagent. The bromomethyl group is a good electrophile that can react with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond, covalently attaching the fluorescent BTD moiety to the target molecule.

Experimental Workflow for Fluorescent Labeling of Peptides:



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Caption: Workflow for fluorescently labeling a cysteine-containing peptide.

Detailed Methodology for Peptide Labeling:

- Peptide Solution Preparation: Dissolve the cysteine-containing peptide in a suitable reaction buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of approximately 1 mg/mL.

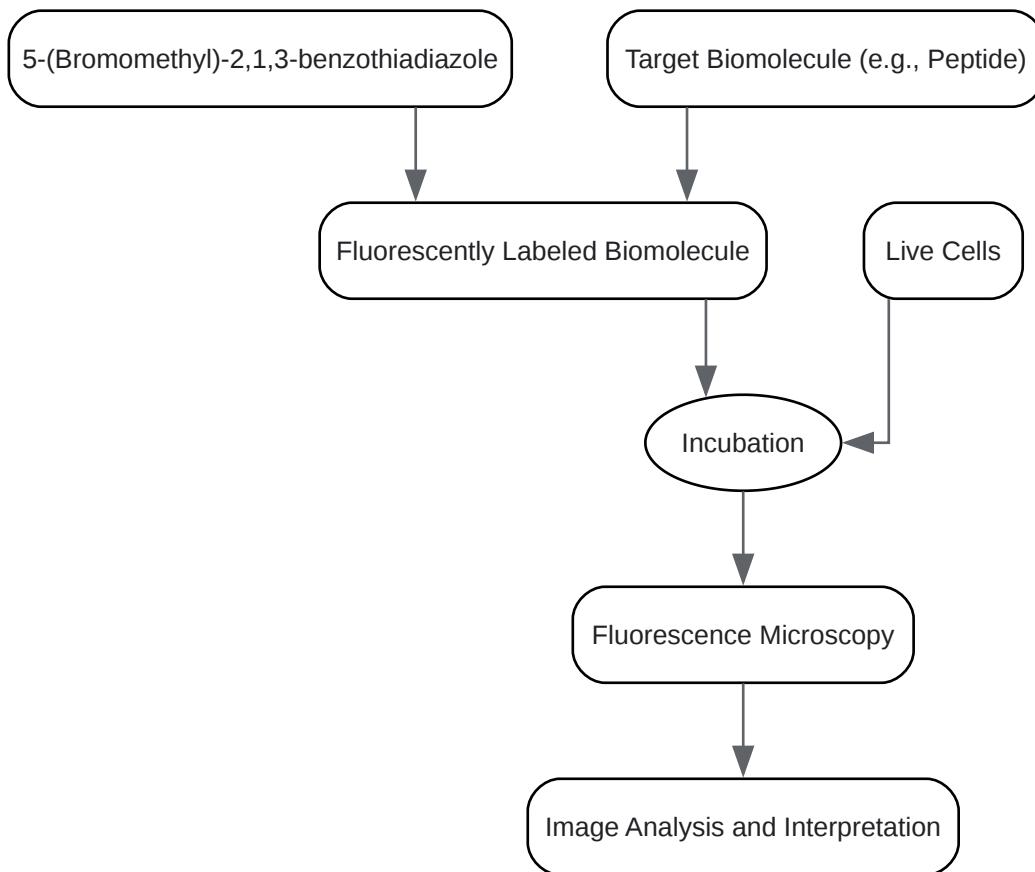
- Reagent Solution Preparation: Prepare a stock solution of **5-(bromomethyl)-2,1,3-benzothiadiazole** in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Labeling Reaction: Add a 5- to 10-fold molar excess of the reagent solution to the peptide solution.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature in the dark.
- Purification: Purify the labeled peptide from unreacted reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the successful labeling and determine the molecular weight of the fluorescently labeled peptide using mass spectrometry. Characterize the photophysical properties of the labeled peptide using fluorescence spectroscopy.

Cellular Imaging

Fluorescently labeled biomolecules are instrumental in cellular imaging studies, allowing for the visualization of their localization and dynamics within living cells.^{[7][8]} Peptides or proteins labeled with **5-(bromomethyl)-2,1,3-benzothiadiazole** can be introduced into cells to study their interactions and trafficking. The benzothiadiazole fluorophore generally exhibits good photostability, making it suitable for fluorescence microscopy applications.

While no specific signaling pathway involving the direct action of **5-(bromomethyl)-2,1,3-benzothiadiazole** has been identified in the searched literature, its utility as a fluorescent tag allows for the investigation of numerous biological pathways. For instance, a labeled peptide that binds to a specific receptor could be used to visualize receptor trafficking and downstream signaling events upon ligand binding.

Logical Relationship for Cellular Imaging Application:



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Caption: Logical flow for using the compound in cellular imaging.

Conclusion

5-(Bromomethyl)-2,1,3-benzothiadiazole is a valuable chemical tool for researchers in chemistry, biology, and medicine. Its reactive handle allows for the straightforward incorporation of the highly fluorescent and photostable benzothiadiazole core into a wide range of biomolecules. This enables a variety of downstream applications, most notably in the fluorescent labeling of proteins and peptides for biochemical assays and cellular imaging studies. While further research is needed to elucidate its direct involvement in biological signaling pathways, its utility as a versatile fluorescent probe is well-established within the broader context of the benzothiadiazole family of compounds.

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